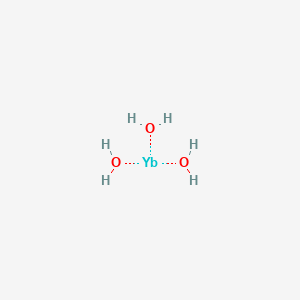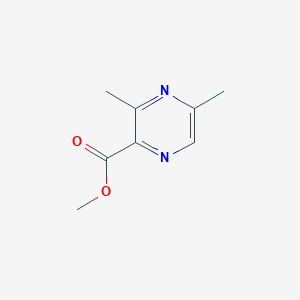
Ytterbium;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium trihydrate is a coordination compound that contains the rare earth element ytterbium. Ytterbium is a lanthanide, known for its unique properties and applications in various fields. The trihydrate form indicates that the compound includes three molecules of water, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ytterbium trihydrate can be synthesized through various methods, including the reaction of ytterbium salts with water. One common approach involves dissolving ytterbium oxide in an acidic solution, followed by crystallization to obtain the trihydrate form. The reaction conditions typically involve controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of ytterbium trihydrate often involves large-scale chemical processes. These processes may include the use of ytterbium ores, which are processed to extract ytterbium oxide. The oxide is then reacted with acids and water to produce ytterbium trihydrate. The industrial methods focus on optimizing yield and purity, often employing advanced techniques such as solvent extraction and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ytterbium trihydrate undergoes various chemical reactions, including:
Oxidation: Ytterbium can be oxidized to form ytterbium(III) oxide.
Reduction: Ytterbium compounds can be reduced to lower oxidation states.
Substitution: Ligands in ytterbium complexes can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ytterbium trihydrate include acids, bases, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperature and pressure .
Major Products Formed
The major products formed from reactions involving ytterbium trihydrate include ytterbium oxides, halides, and various coordination complexes. These products have applications in different fields, including materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
Ytterbium trihydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Employed in bioimaging and as a contrast agent in medical imaging techniques.
Medicine: Investigated for its potential use in cancer treatment and as a component in diagnostic tools.
Wirkmechanismus
The mechanism of action of ytterbium trihydrate involves its ability to interact with various molecular targets. In catalysis, ytterbium acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In bioimaging, ytterbium’s luminescent properties are exploited to visualize biological structures. The pathways involved often include coordination with ligands and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ytterbium(III) chloride: A common ytterbium compound used in similar applications.
Ytterbium(III) oxide: Another widely used ytterbium compound with applications in materials science.
Ytterbium(III) nitrate: Used in various chemical reactions and industrial processes.
Uniqueness
Ytterbium trihydrate is unique due to its specific hydration state, which can influence its reactivity and applications. The presence of water molecules can affect the compound’s solubility, stability, and interaction with other substances, making it distinct from other ytterbium compounds .
Eigenschaften
Molekularformel |
H6O3Yb |
|---|---|
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
ytterbium;trihydrate |
InChI |
InChI=1S/3H2O.Yb/h3*1H2; |
InChI-Schlüssel |
CEVFTXOYEBUKRN-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)






![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)

![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)

